

Navigating the Solubility Landscape of 3-Amino-4-chloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-chloropyridine

Cat. No.: B021944

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **3-Amino-4-chloropyridine** in common laboratory solvents. Understanding the solubility of this versatile pyridine derivative is critical for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visualization of a common synthetic pathway.

Quantitative Solubility Data

Precise quantitative solubility data for **3-Amino-4-chloropyridine** in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on product specifications and data for structurally similar compounds, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of impurities.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	$(\text{CH}_3)_2\text{SO}$	100 mg/mL	Not Specified	Quantitative data from a commercial supplier.
Diethyl Ether	$(\text{C}_2\text{H}_5)_2\text{O}$	Soluble	Not Specified	Qualitative information indicates solubility. [1]
Chloroform	CHCl_3	Soluble	Not Specified	Qualitative information indicates solubility. [1]
Methanol	CH_3OH	Soluble	Not Specified	Inferred from data on similar compounds like 3-Amino-4-methylpyridine.
Acetone	$(\text{CH}_3)_2\text{CO}$	Soluble	Not Specified	Inferred from data on similar compounds like 3-Amino-4-methylpyridine.
Dichloromethane (DCM)	CH_2Cl_2	Soluble	Not Specified	Inferred from data on similar compounds like 3-Amino-4-methylpyridine.
Water	H_2O	Slightly Soluble	Not Specified	Inferred from data on similar compounds and general

				characteristics of aminopyridines.
Ethanol	C ₂ H ₅ OH	Soluble	Not Specified	Inferred from data on similar compounds.
Toluene	C ₇ H ₈	Sparingly Soluble	Not Specified	General expectation for polar compounds in non-polar aromatic solvents.
Ethyl Acetate	C ₄ H ₈ O ₂	Moderately Soluble	Not Specified	General expectation based on polarity.

It is highly recommended that researchers experimentally determine the solubility of **3-Amino-4-chloropyridine** in their specific solvent systems and conditions to ensure accuracy for their applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended procedure for determining the thermodynamic (equilibrium) solubility of a compound.^{[2][3][4][5][6]} The following protocol is a generalized procedure that can be adapted for **3-Amino-4-chloropyridine**.

Objective: To determine the saturation solubility of **3-Amino-4-chloropyridine** in a specific solvent at a controlled temperature.

Materials:

- **3-Amino-4-chloropyridine** (solid)

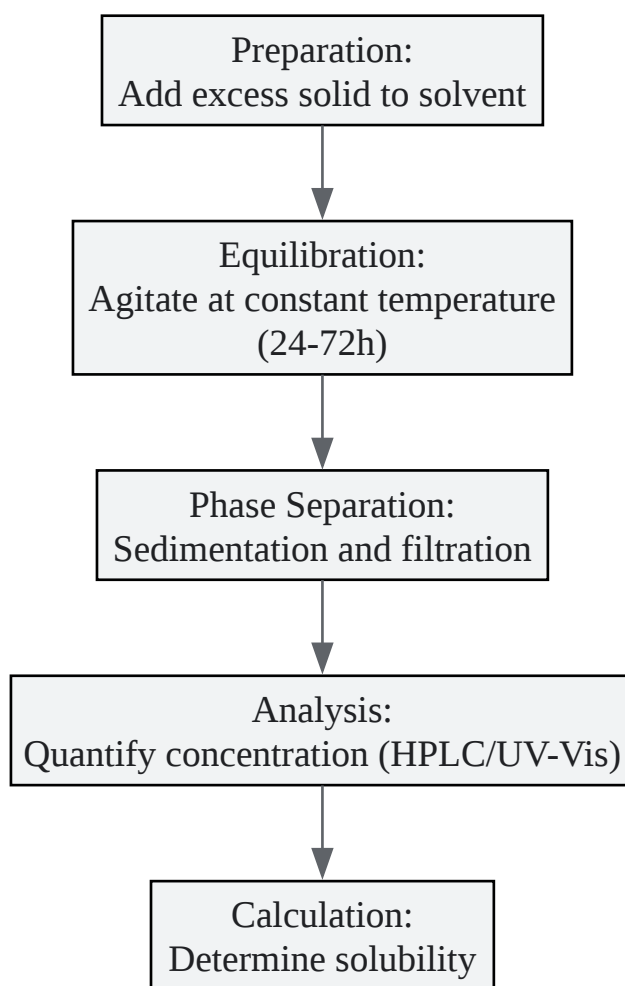
- Solvent of interest (e.g., methanol, water, etc.)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringes and syringe filters (0.22 μm)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

- Preparation:
 - Add an excess amount of solid **3-Amino-4-chloropyridine** to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
 - Pipette a precise volume of the chosen solvent into the vial.
- Equilibration:
 - Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a 0.22 μm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Analysis:
 - Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
 - Quantify the concentration of **3-Amino-4-chloropyridine** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standards of known concentrations.
- Calculation:
 - Calculate the solubility (S) of **3-Amino-4-chloropyridine** in the solvent using the following formula:
$$S = C_{\text{measured}} \times \text{Dilution Factor}$$
 - Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Workflow for Solubility Determination

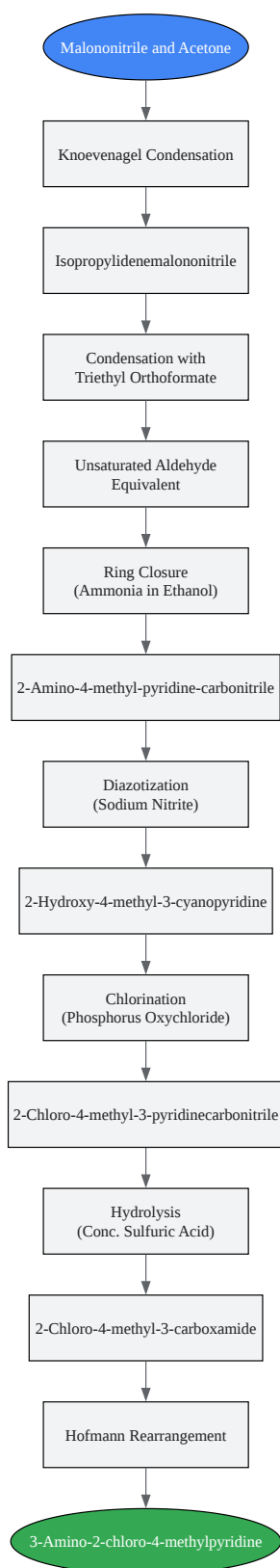


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Caption: A generalized workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Synthetic Pathway of a Related Compound: 3-Amino-2-chloro-4-methylpyridine

While multiple synthetic routes for **3-Amino-4-chloropyridine** exist, a common approach for structurally similar compounds involves a multi-step process. The following diagram illustrates a representative synthesis for 3-amino-2-chloro-4-methylpyridine, which shares a similar structural core.^[7] This provides insight into the types of reactions and intermediates that may be involved in the synthesis of **3-Amino-4-chloropyridine**.



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